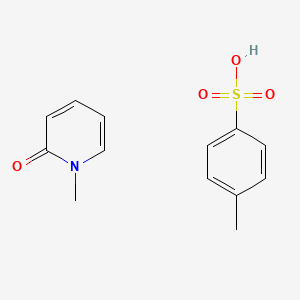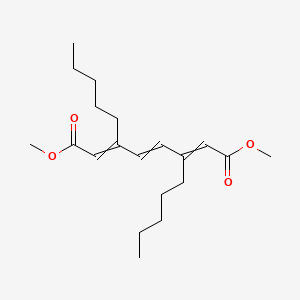![molecular formula C16H13N3O B14319220 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole CAS No. 105625-74-9](/img/structure/B14319220.png)
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is a heterocyclic compound that features both imidazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-c][1,2]oxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core .
Aplicaciones Científicas De Investigación
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
Oxazole: Another heterocyclic compound with applications in medicinal chemistry.
Benzimidazole: Known for its use in various pharmaceuticals, including antiparasitic and anticancer drugs.
Uniqueness
3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole is unique due to its fused ring system, which combines the properties of both imidazole and oxazole. This structural feature allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development .
Propiedades
Número CAS |
105625-74-9 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3,5-diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole |
InChI |
InChI=1S/C16H13N3O/c1-3-7-11(8-4-1)14-13-16(19-20-14)18-15(17-13)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18,19) |
Clave InChI |
QTWWMKKIPRUELX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C(=NC(=N3)C4=CC=CC=C4)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
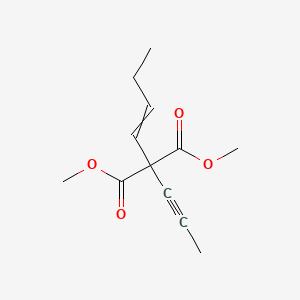
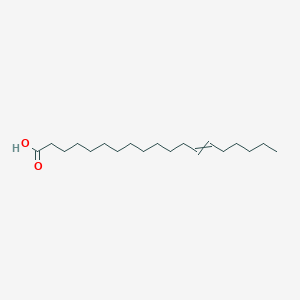


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
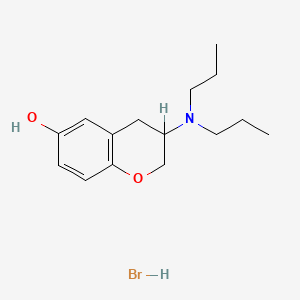
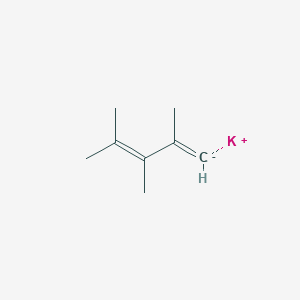
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)


